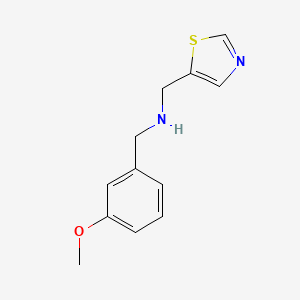![molecular formula C10H18N4O B7568041 [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)
[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by the nucleotides ATP and ADP. P2Y1 receptors are widely expressed in the central and peripheral nervous systems, as well as in other tissues such as platelets and smooth muscle cells. MRS2500 has been used in scientific research to investigate the role of P2Y1 receptors in various physiological processes.
作用機序
[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol is a selective antagonist of the P2Y1 receptor, which means that it binds to the receptor and prevents it from being activated by ATP or ADP. The P2Y1 receptor is coupled to G proteins, which are involved in signal transduction pathways that regulate various cellular functions. By blocking the activation of P2Y1 receptors, [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol can modulate these signaling pathways and affect cellular function.
Biochemical and Physiological Effects:
[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been shown to have a variety of biochemical and physiological effects. For example, [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol can inhibit platelet aggregation by blocking the activation of P2Y1 receptors on platelets. This effect has potential therapeutic applications in the treatment of thrombotic disorders such as stroke and myocardial infarction. [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has also been shown to inhibit vascular smooth muscle contraction, which may have implications for the treatment of hypertension and other cardiovascular diseases. In addition, [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been shown to affect neuronal synaptic transmission, which may have implications for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, a limitation of using [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol is that it may have off-target effects on other receptors or signaling pathways. In addition, the synthesis of [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol can be complex and time-consuming, which may limit its availability for use in lab experiments.
将来の方向性
There are many potential future directions for research involving [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol. One area of interest is the role of P2Y1 receptors in bone formation and metabolism. [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been shown to inhibit bone formation in vitro, suggesting that P2Y1 receptor antagonism may have therapeutic applications in the treatment of osteoporosis. Another area of interest is the role of P2Y1 receptors in neurological disorders such as Alzheimer's disease. [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been shown to affect synaptic transmission in the hippocampus, a brain region that is involved in learning and memory. Further research is needed to investigate the potential therapeutic applications of P2Y1 receptor antagonism in these and other diseases.
合成法
[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol can be synthesized using a multi-step process that involves the reaction of 1-methyl-4-nitro-1H-imidazole with 2-bromo-1-cyclopentylmethanol to form 1-[(1-methyl-4-nitro-1H-imidazol-5-yl)methyl]cyclopentanol. This compound is then reduced using palladium on carbon and hydrogen gas to form 1-[(1-methyl-4-nitro-1H-imidazol-5-yl)methyl]cyclopentane. The nitro group is then reduced using iron powder and acetic acid to form 1-[(1-methyl-4-amin-1H-imidazol-5-yl)methyl]cyclopentane. Finally, this compound is reacted with 1-chloro-3-(1,2,3-triazol-4-yl)propan-2-ol in the presence of copper(I) iodide and triethylamine to form [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol.
科学的研究の応用
[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been used in scientific research to investigate the role of P2Y1 receptors in various physiological processes. For example, [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has been used to study the role of P2Y1 receptors in platelet aggregation, vascular smooth muscle contraction, and neuronal synaptic transmission. [1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol has also been used to investigate the effects of P2Y1 receptor antagonism on bone formation and metabolism.
特性
IUPAC Name |
[1-[(1-methyltriazol-4-yl)methylamino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-14-7-9(12-13-14)6-11-10(8-15)4-2-3-5-10/h7,11,15H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRPSUFQSZYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2(CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)

![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)

![N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]cyclopropanamine](/img/structure/B7568049.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)

![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)
